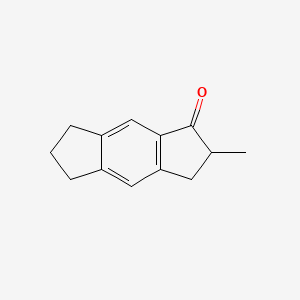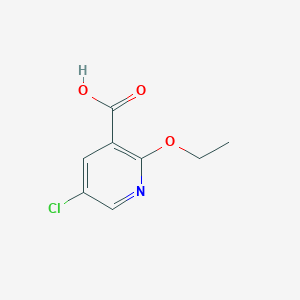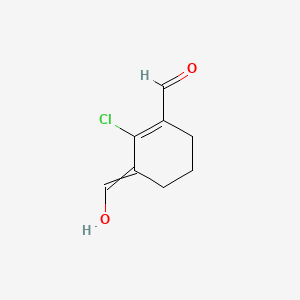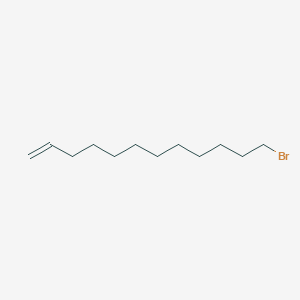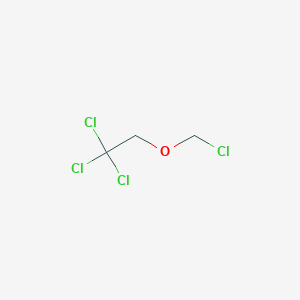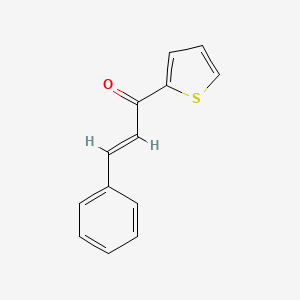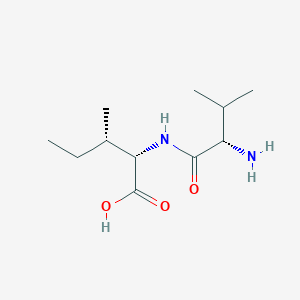
H-缬氨酸-异亮氨酸-OH
描述
. It is a member of the branched-chain amino acids (BCAAs) family, which also includes leucine. These amino acids are essential for various biological processes, including protein synthesis and energy production .
科学研究应用
H-Val-Ile-OH has numerous applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and stability.
Biology: Investigated for its role in protein synthesis and metabolic pathways.
Industry: Utilized in the production of bioactive peptides with potential therapeutic applications.
作用机制
Target of Action
The primary target of the compound L-valyl-L-isoleucine, also known as H-Val-Ile-OH, is the HIV-1 protease . This protease is an essential enzyme needed in the proper assembly and maturation of infectious virions . Understanding the chemical mechanism of this enzyme has been a basic requirement in the development of efficient inhibitors .
Mode of Action
L-valyl-L-isoleucine interacts with its target, the HIV-1 protease, resulting in changes that affect the life cycle of the virus . The compound’s interaction with the HIV-1 protease inhibits the enzyme’s ability to cleave a viral polyprotein precursor into individual mature proteins . This inhibition disrupts the assembly and maturation of infectious virions .
Biochemical Pathways
The action of L-valyl-L-isoleucine affects the life cycle of the HIV virus . The compound’s interaction with the HIV-1 protease disrupts the process of viral protein maturation, which is a crucial step in the life cycle of the virus . This disruption affects downstream effects, including the assembly of new virions and their release to infect other cells .
Result of Action
The molecular and cellular effects of L-valyl-L-isoleucine’s action include the disruption of the HIV-1 protease’s ability to cleave a viral polyprotein precursor into individual mature proteins . This disruption prevents the proper assembly and maturation of infectious virions, thereby inhibiting the spread of the virus .
生化分析
Biochemical Properties
L-valyl-L-isoleucine participates in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the enzyme acetolactate synthase, which is involved in the synthesis of branched-chain amino acids (BCAAs) including leucine, isoleucine, and valine . The nature of these interactions is complex and often involves the formation of intermediate compounds that facilitate various metabolic processes .
Cellular Effects
L-valyl-L-isoleucine influences various types of cells and cellular processes. It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to stimulate the growth and proliferation of bone marrow mesenchymal stem cells (BMMSCs) by activating the MAPK/ERK1/2 and PI3K/Akt signaling pathways .
Molecular Mechanism
The molecular mechanism of action of L-valyl-L-isoleucine involves its interactions at the molecular level. It binds to specific biomolecules, influences enzyme activation or inhibition, and induces changes in gene expression . For instance, it has been found to stimulate the growth and proliferation of BMMSCs by enhancing the phosphorylation levels of ERK1/2 and Akt in these cells .
Dosage Effects in Animal Models
The effects of L-valyl-L-isoleucine can vary with different dosages in animal models. For instance, studies have shown that the growth performance of pigs can be influenced by the dietary level of valine, an amino acid component of L-valyl-L-isoleucine
Metabolic Pathways
L-valyl-L-isoleucine is involved in several metabolic pathways. It interacts with enzymes and cofactors in these pathways, potentially influencing metabolic flux or metabolite levels . For instance, it is involved in the synthesis of BCAAs, a process regulated by the enzyme acetolactate synthase .
准备方法
Synthetic Routes and Reaction Conditions
H-Val-Ile-OH can be synthesized through peptide bond formation between valine and isoleucine. This process typically involves the use of protecting groups to prevent unwanted side reactions. The synthesis can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a solid resin, with each step involving deprotection and coupling reactions .
Industrial Production Methods
Industrial production of H-Val-Ile-OH often involves microbial fermentation using genetically engineered strains of Escherichia coli. These strains are optimized to overproduce valine and isoleucine, which are then chemically coupled to form H-Val-Ile-OH .
化学反应分析
Types of Reactions
H-Val-Ile-OH undergoes various chemical reactions, including:
Oxidation: H-Val-Ile-OH can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert keto acids back to H-Val-Ile-OH.
Substitution: Substitution reactions can modify the side chains of valine and isoleucine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often require specific catalysts and solvents to achieve the desired modifications .
Major Products
The major products formed from these reactions include various derivatives of H-Val-Ile-OH, such as keto acids and modified peptides .
相似化合物的比较
Similar Compounds
Leu-Ile (Leucyl-Isoleucine): Another dipeptide formed from leucine and isoleucine.
Val-Leu (Valyl-Leucine): A dipeptide formed from valine and leucine.
Uniqueness
H-Val-Ile-OH is unique due to its specific combination of valine and isoleucine, which imparts distinct biochemical properties. It has a unique role in regulating energy homeostasis and protein metabolism compared to other similar dipeptides .
属性
IUPAC Name |
(2S,3S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-5-7(4)9(11(15)16)13-10(14)8(12)6(2)3/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)/t7-,8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVLWFYAPWAQMU-CIUDSAMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426666 | |
| Record name | L-Valyl-L-isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Valylisoleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029130 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20556-14-3 | |
| Record name | L-Valyl-L-isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Valylisoleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029130 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Val-Ile?
A1: The molecular formula of Val-Ile is C11H22N2O3, and its molecular weight is 230.31 g/mol.
Q2: Does Val-Ile exhibit any unique spectroscopic characteristics?
A2: While specific spectroscopic data for Val-Ile is limited in the provided research, peptides containing this dipeptide have been studied using techniques like 1H NMR spectroscopy to determine their conformational analysis. [] This technique helps in understanding the three-dimensional arrangement of atoms within the molecule.
Q3: Are there specific analytical methods to detect and quantify Val-Ile?
A3: Analytical techniques like High-Performance Liquid Chromatography (HPLC) are crucial for identifying and quantifying peptides, including those containing Val-Ile, in complex mixtures. []
Q4: What is the significance of the Val-Ile sequence in biological systems?
A4: Val-Ile is found within various proteins and peptides with biological significance. For instance, it constitutes the C-terminal portion of the amyloid-β peptide (Aβ(40-42)), implicated in Alzheimer's disease. []
Q5: How does the presence of Val-Ile influence the properties of amyloid-β peptides?
A5: The Val-Ile sequence within Aβ(40-42) contributes to its hydrophobic nature and promotes the formation of β-sheet structures. These structures are prone to self-assembly, leading to the formation of amyloid fibrils characteristic of Alzheimer's disease. []
Q6: Are there studies investigating the role of Val-Ile in amyloid-β aggregation?
A6: Yes, research suggests that peptides containing the Val-Ile sequence can influence the aggregation process of Aβ. For example, a study showed that a water-soluble tripeptide Val-Ile-Ala self-assembles into nanofibrils exhibiting amyloid-like behavior. []
Q7: What is the role of Val-Ile in the context of enzyme activity and inhibition?
A7: Val-Ile is present in the recognition sequence of various enzymes, including: * Protein Farnesyltransferase (FTase): This enzyme plays a crucial role in the post-translational modification of proteins like Ras, attaching a farnesyl group to a cysteine residue within a specific recognition sequence. [, ] * Ras-Processing Peptidase: This enzyme is involved in the further processing of Ras proteins after farnesylation. [] * γ-Secretase: This protease cleaves the amyloid precursor protein (APP), leading to the generation of Aβ peptides. [, ]
Q8: How does Val-Ile contribute to the recognition of substrates by these enzymes?
A8: The specific arrangement of Valine and Isoleucine, with their bulky, hydrophobic side chains, likely contributes to the binding affinity and selectivity of these enzymes towards their respective substrates. [, ]
Q9: Are there inhibitors targeting these enzymes that exploit the presence of Val-Ile?
A9: Research has focused on developing inhibitors that mimic the natural substrates of these enzymes. For instance: * FTase Inhibitors: Peptidomimetics, which are synthetic molecules designed to mimic the structure and function of peptides, have been developed as FTase inhibitors. These often incorporate a moiety mimicking the cysteine residue typically farnesylated within the enzyme's recognition sequence. [] * γ-Secretase Inhibitors: Various compounds, including pepstatin-A and substrate-based difluoroketones, have been identified as γ-secretase inhibitors. [, ]
Q10: Are there any studies investigating the structure-activity relationship of Val-Ile containing peptides in the context of enzyme inhibition?
A10: Yes, research has shown that modifications to the amino acid sequence around the Val-Ile motif can significantly affect the inhibitory potency of peptides targeting enzymes like FTase and Ras-processing peptidase. [, ] For instance, replacing Val-Ile with specific aminobenzoic acid derivatives resulted in potent FTase inhibitors. []
Q11: Can you provide an example of how the position of Val-Ile within a peptide sequence affects its activity?
A11: In the development of renin inhibitors, researchers found that replacing a single amino acid at position 10 in the angiotensinogen sequence with statine (a dipeptide mimic) was more effective than replacing both residues 10 and 11, highlighting the importance of the Val-Ile position for optimal activity. []
Q12: What is the role of computational chemistry in understanding Val-Ile interactions?
A12: Computational techniques such as molecular docking can provide valuable insights into how Val-Ile containing peptides interact with their target proteins. This can help predict binding affinities and guide the design of more potent and selective inhibitors. []
Q13: Are there any specific examples of computational studies involving Val-Ile containing peptides?
A13: Molecular docking studies have been conducted to investigate the binding of a novel angiotensin-converting enzyme (ACE) inhibitory peptide, SASVIPVSAVRA, derived from yak bone. [] This peptide, which contains the Val-Ile sequence, demonstrated potent ACE inhibitory activity.
Q14: What are the implications of understanding Val-Ile interactions for drug development?
A14: A deeper understanding of how the Val-Ile motif contributes to protein-protein interactions and enzyme recognition can pave the way for developing novel therapeutics targeting diseases like Alzheimer's disease, cancer, and hypertension. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





